molecular formula C18H22BrNO4S B2811616 5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethylbenzene-1-sulfonamide CAS No. 2059686-29-0

5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2811616
CAS No.: 2059686-29-0
M. Wt: 428.34
InChI Key: JHFJLVNMWBQMND-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, two methoxy groups, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to therapeutic effects. The compound’s bromine and methoxy groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethylbenzene-1-sulfonamide, with the CAS number 98215-54-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C17H18BrN2O3S
  • Molecular Weight : 364.234 g/mol
  • Density : 1.343 g/cm³ (at 20 °C)
  • Melting Point : 146-148 °C
  • Boiling Point : 502.9 °C

Biological Activity Overview

The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its mechanism of action is primarily attributed to its ability to inhibit specific enzymes and cellular pathways.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives can act as potent inhibitors of cancer cell proliferation. For instance, compounds structurally related to this compound have shown promising results against non-small cell lung cancer (NSCLC) cell lines.

  • Case Study : A related compound demonstrated IC50 values ranging from 1.25 to 2.31 µM against various NSCLC cell lines. The mechanism involved cell cycle arrest at the G2 phase and induction of apoptosis through the inhibition of FGFR1 signaling pathways .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The specific activity of this compound against bacterial strains has not been extensively documented but can be inferred from the general activity of sulfonamide compounds.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibits NSCLC cell lines (IC50 values: 1.25 - 2.31 µM)
AntimicrobialGeneral activity observed in related sulfonamides
Anti-inflammatoryPotential inhibition of inflammatory pathways

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine synthesis pathway.
  • Cell Cycle Arrest : Inducing cell cycle arrest at specific phases leading to apoptosis in cancer cells.

Properties

IUPAC Name

5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO4S/c1-12-9-13(2)18(11-15(12)19)25(21,22)20-8-7-14-5-6-16(23-3)17(10-14)24-4/h5-6,9-11,20H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFJLVNMWBQMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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